molecular formula C5H12ClNO B153605 trans-2-Aminocyclopentanol hydrochloride CAS No. 68327-11-7

trans-2-Aminocyclopentanol hydrochloride

Cat. No. B153605
CAS RN: 68327-11-7
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
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Description

trans-2-Aminocyclopentanol hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with an amino group and a hydroxyl group in a trans configuration, which is further processed into its hydrochloride salt form for enhanced stability and reactivity in certain conditions.

Synthesis Analysis

The synthesis of trans-2-aminocyclopentanol derivatives has been achieved through a chemoenzymatic protocol, which involves the synthesis of a racemic precursor followed by enzymatic resolution. Specifically, the racemic trans-2-(diallylamino)cyclopentanol is resolved using Burkholderia cepacia lipase, yielding enantiopure compounds. These compounds can then undergo further chemical transformations through protection-deprotection reactions to yield a variety of derivatives .

Molecular Structure Analysis

The molecular structure of trans-2-aminocyclopentanol hydrochloride is characterized by the presence of a cyclopentane ring, which is a five-membered ring, bearing an amino group (NH2) and a hydroxyl group (OH) in a trans configuration relative to each other. This spatial arrangement is crucial for the compound's reactivity and its interaction with other molecules. The hydrochloride salt form is likely to enhance its solubility in polar solvents and may affect its reactivity in certain chemical reactions.

Chemical Reactions Analysis

trans-2-Aminocyclopentanol has been shown to react with formaldehyde to yield specific isomers of NN'-methanoperhydrocycloalkano[d,i][1,6,3,8]dioxadiazecines. This reaction is indicative of the compound's ability to undergo condensation reactions, which can be useful in the synthesis of heterocyclic compounds. The reaction outcome is influenced by the ring strain associated with the cyclopentane ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-aminocyclopentanol hydrochloride are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The presence of both an amino group and a hydroxyl group suggests that the compound would exhibit both basic and acidic properties, respectively. The hydrochloride form would likely be more soluble in water and other polar solvents compared to the free base due to the ionic nature of the salt.

Case Studies and Applications

Although no direct case studies were provided, the synthesis and properties of trans-2-aminocyclopentanol hydrochloride suggest its potential utility in the preparation of antidotes for anticholinesterase poisoning, as similar structures have been synthesized for this purpose . Additionally, the compound's derivatives could find applications in the synthesis of biologically active molecules, such as those discussed in the context of 2-aminocyclopentanecarboxylic acid and its role in antibiotic and peptide synthesis .

Scientific Research Applications

Enzymatic Synthesis and Resolution

  • Trans-2-aminocyclopentanol derivatives have been synthesized efficiently through a novel chemoenzymatic protocol. This process involves the synthesis and subsequent enzymatic resolution of racemic precursors, using Burkholderia cepacia lipase for high enantioselectivity. This method also allows the preparation of diversely substituted derivatives through simple protection-deprotection reactions (González‐Sabín et al., 2009).

Preparation of Enantioenriched Cyclic β-Amino Alcohols

  • Enantioenriched cyclic β-amino alcohols, including trans-2-aminocyclopentanols, have been prepared in high yields. This process involves the kinetic resolution of racemic phthalimido acetates catalyzed by Arthrobacter sp. Lipase. The addition of toluene as a co-solvent enhances hydrolysis and enantioselectivity, demonstrating the compound's potential in stereochemically controlled reactions (Rouf et al., 2011).

Investigation of Stereoselectivity in Catalysis

  • Research on 2-Cyclopentylidenecyclopentanol hydrogenation revealed insights into the stereoselectivity of catalysts. This study contributes to understanding the influence of different catalysts on product ratios, highlighting the application of trans-2-aminocyclopentanol in catalytic hydrogenation studies (Mitsui et al., 1966).

Absolute Configuration and Chemical Transformations

  • Methods for resolving and determining the absolute configuration of trans-2-aminocyclopentanol enantiomers have been reported. This involves debenzylating enantiomeric bases and converting them to their quaternary ammonium acetate ester derivatives. This study is crucial for the precise characterization and application of this compound in stereochemistry (Barr et al., 1977).

Synthesis of Alicyclic cis- and trans-1,3-Amino Alcohols

  • The synthesis of trans-2-aminomethylcycloalkanols from trans-2-hydroxycyclopentanecarbonitrile demonstrates the compound's utility as a versatile synthon. This process allows the preparation of both cis and trans isomers, showcasing its potential in organic synthesis (Fülöp et al., 1991).

Pharmaceutical Applications

  • Trans-2-aminocyclopentanol has been utilized in the preparation of antidotes for anticholinesterase poisoning. The synthesis of this compound and its derivatives contributes to developing pharmaceutical agents for treating specific types of poisonings (Bannard & Parkkari, 1970).

properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Aminocyclopentanol hydrochloride

CAS RN

68327-11-7
Record name (1R,2R)-2-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J González-Sabín, F Morís-Varas, C Peña… - Journal of Molecular …, 2009 - Elsevier
… Configuration (1S,2S) for the remaining amino alcohol 1 was established after its transformation into trans-2-aminocyclopentanol hydrochloride 5 (Scheme 3) and further comparison of …
Number of citations: 7 www.sciencedirect.com
RAB Bannard, JH Parkkari - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The syntheses of cis- and trans-2-aminocyclohexanols and of cis- and trans-2-ethylaminocyclohexanols are described. The cis isomers were prepared by treatment of the …
Number of citations: 3 cdnsciencepub.com
GE McCasland, DA Smith - Journal of the American Chemical …, 1950 - ACS Publications
An examination of the behavior of cis-and¿ raras-2-benzoylaminocyclohexanol toward thionyl chloride has provided evidence supporting the inversion-cyclization mechanism of …
Number of citations: 54 pubs.acs.org
Q N-Et, MM OEt - Name Reactions in Heterocyclic Chemistry, 2004 - books.google.com
… 0] hexane (14) was produced from the ring-closure of (i)-trans-2-aminocyclopentanol hydrochloride (13). 11 In a similar fashion, sulfate ester 16 was prepared from N-methyl dl-trans-3-…
Number of citations: 0 books.google.com
JA Birrell, EN Jacobsen - Organic letters, 2013 - ACS Publications
… practical applicability of the carbamate addition protocol is illustrated in the preparation of trans-2-aminocyclohexanol hydrochloride (6) and trans-2-aminocyclopentanol hydrochloride (7…
Number of citations: 55 pubs.acs.org
M Quirós, F Rebolledo, V Gotor - Tetrahedron: Asymmetry, 1999 - Elsevier
The fungus Mortierella isabellina NRRL 1757 catalyzes the reduction of 2-oxocyclopentanecarboxamides with very high enantioselectivity giving, in most cases, the corresponding …
Number of citations: 25 www.sciencedirect.com
M Okello, S Mishra, M Nishonov, V Nair - Bioorganic & medicinal chemistry …, 2013 - Elsevier
… )-3-ethylcarbodiimide hydrochloride (EDCI–HCl) produced the activated intermediate of 1, which was coupled using (1S,2S)-(+)-trans-2-aminocyclopentanol hydrochloride in the …
Number of citations: 3 www.sciencedirect.com
T Persson, TH Hansen, TB Rasmussen… - Organic & …, 2005 - pubs.rsc.org
… , 10o: cyclohexylamine, 10p: trans-2-aminocyclopentanol hydrochloride, 10q: trans-2-… is acknowledged for their generous donation of trans-2-aminocyclopentanol hydrochloride. …
Number of citations: 287 pubs.rsc.org
JA Birrell - 2013 - search.proquest.com
… To demonstrate the synthetic utility of this protocol, optically pure trans-2-aminocyclohexanol hydrochloride and trans-2-aminocyclopentanol hydrochloride were prepared on a …
Number of citations: 3 search.proquest.com
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
The emergence of Plasmodium falciparum resistance to frontline antimalarials, including artemisinin combination therapies, highlights the need for new molecules that act via novel …
Number of citations: 10 www.sciencedirect.com

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